molecular formula C12H11Cl2N3O B14875152 N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14875152
M. Wt: 284.14 g/mol
InChI Key: MIMCMLGFISWKHM-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-dichlorophenyl group and an ethyl group at the nitrogen atom, along with a carboxamide functional group at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate pyrazole derivative. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11Cl2N3O/c1-2-17-11(3-4-15-17)12(18)16-10-6-8(13)5-9(14)7-10/h3-7H,2H2,1H3,(H,16,18)

InChI Key

MIMCMLGFISWKHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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